REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([OH:12])[C:3]=1[Cl:13].[CH2:14]1CCN2C(=NCCC2)CC1.CI.C(N(C(C)C)CC)(C)C>C(#N)C>[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([O:12][CH3:14])[C:5]([O:10][CH3:11])=[CH:6][C:7]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1C=O)OC)O)Cl
|
Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
After distilled off the solvent, 200 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
were added to the residue, which
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the concentrated residue was purified by means of silica gel column chromatography (hexane-AcOEt 5:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |